molecular formula C16H21NO3 B2680069 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3-methylbutanamide CAS No. 1421526-38-6

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3-methylbutanamide

Cat. No.: B2680069
CAS No.: 1421526-38-6
M. Wt: 275.348
InChI Key: KIAPSPOUCBTEMZ-UHFFFAOYSA-N
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Description

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3-methylbutanamide, also known as Mirogabalin, is a novel drug that has been developed for the treatment of neuropathic pain. It is a selective ligand for the α2δ subunit of voltage-gated calcium channels, which are involved in the transmission of pain signals.

Scientific Research Applications

Anticancer and Bioactive Properties

Research has indicated that compounds with methoxyphenoxy groups exhibit significant bioactive properties, including anticancer effects. For example, studies on eugenol, a compound with a methoxy group, have revealed its potential in treating various cancer types through mechanisms such as inducing cell death and inhibiting migration and angiogenesis in cancer cell lines. These findings suggest that N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3-methylbutanamide could also possess similar anticancer properties, warranting further investigation into its therapeutic potential (Zari, Zari, & Hakeem, 2021).

Environmental Impact and Degradation

The environmental fate and behavior of phenolic compounds, including those with methoxy groups, have been extensively studied. Research has shown that such compounds, due to their phenolic structure, can undergo various degradation processes in aquatic environments. Understanding the environmental impact and degradation pathways of this compound is crucial for assessing its environmental safety and potential as a sustainable compound in industrial applications (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmacokinetic Enhancements

The pharmacokinetic profile of bioactive compounds is critical for their effectiveness as therapeutic agents. Research on improving the oral bioavailability and beneficial effects of resveratrol, a compound with a phenolic structure, through various methodological approaches such as nanoencapsulation and the development of synthetic derivatives, highlights the importance of enhancing the bioavailability of such compounds. These findings could be applied to improve the pharmacokinetic properties of this compound, making it more effective in potential pharmacological applications (Chimento, De Amicis, Sirianni, Sinicropi, Puoci, Casaburi, Saturnino, & Pezzi, 2019).

Properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-13(2)12-16(18)17-10-6-7-11-20-15-9-5-4-8-14(15)19-3/h4-5,8-9,13H,10-12H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAPSPOUCBTEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC#CCOC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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